1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound , can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high-yielding, and environmentally friendly .Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring attached to an imidazo[1,2-A]pyridine ring, which is further linked to a piperidine ring with a carboxylic acid group.Scientific Research Applications
Synthesis and Biological Activity
- The imidazo[1,2-a]pyridine system, which is a part of the chemical structure , has been explored for the synthesis of fused triazines with potential biological activities. This includes the creation of nitro carboxamidoimidazopyridines and amino-2-carboxamidoimidazo[1,2-a]pyridine derivatives, highlighting the versatility of this system in synthesizing compounds with possible biological relevance (Zamora et al., 2004).
Chemical Modifications and Reactions
- Studies on aminomethylation of compounds similar to the one show that such compounds primarily react at specific positions in the imidazopyridine system. This indicates the chemical reactivity and potential for modification of these compounds, which is crucial for their application in various scientific research areas (Saldabol et al., 1971).
Antiprotozoal Applications
- Certain derivatives of imidazo[1,2-a]pyridine have shown significant antiprotozoal properties, which suggests that the compound could be a candidate for developing new antiprotozoal agents. This application is particularly relevant in the field of medicinal chemistry and drug discovery (Ismail et al., 2004).
Anticancer Potential
- Derivatives of imidazo[1,2-a]pyridine, closely related to the compound , have been evaluated for their anticancer activity, indicating the potential of these compounds in oncological research (Kumar et al., 2013).
Antimicrobial Activity
- Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, related to the chemical , have shown antimicrobial properties, suggesting that modifications of this compound could yield new antimicrobial agents (Turan-Zitouni et al., 2001).
Properties
IUPAC Name |
1-[[2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-18(24)12-5-7-20(8-6-12)11-14-17(15-2-1-9-27-15)19-16-4-3-13(22(25)26)10-21(14)16/h1-4,9-10,12H,5-8,11H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZDIGBPAZGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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